molecular formula C6H3BrINO2 B1149227 6-Bromo-4-iodonicotinic acid CAS No. 1200130-82-0

6-Bromo-4-iodonicotinic acid

Cat. No. B1149227
M. Wt: 327.90199
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 6-bromo-4-iodonicotinic acid often involves complex reactions including cyclization and substitution reactions. For example, bromo-4-iodoquinoline, a similar compound, can be synthesized from dimethyl dioxane and bromoaniline through a series of reactions confirming the importance of bromo and iodo substitutions in complex organic syntheses (Wang et al., 2015).

Molecular Structure Analysis

The structural analysis of bromonicotinic acid derivatives reveals significant insights into their molecular geometry. Advanced techniques such as Density Functional Theory (DFT) calculations and X-ray crystallography are employed to understand their molecular conformation and stabilization mechanisms, highlighting the intricacies of halogen interactions in these compounds.

Chemical Reactions and Properties

The chemical behavior of 6-bromo-4-iodonicotinic acid derivatives encompasses a wide range of reactions, including lithiation and halogenation processes. These reactions are pivotal for further functionalization and synthesis of more complex molecules, demonstrating the compound's versatility in organic synthesis. Notably, the regioselective lithiation of bromonicotinic acid derivatives offers a novel route to substituted nicotinic acid scaffolds, showcasing the compound's utility in creating diverse molecular structures (Robert et al., 2006).

Scientific Research Applications

  • Synthesis and Biodistribution of Radioiodinated-5-iodonicotine : This study discusses the synthesis of 5-Bromonicotine from nicotinic acid, which underwent autoclaving with Na125I to give 5-[125I]iodonicotine. The compound showed rapid accumulation in the brain and adrenal gland of rats, indicating potential applications in brain and adrenal gland imaging or therapy (Chan et al., 1983).

  • Selective Synthesis of Pyranones : Another study explored the use of 6-substituted 3-bromo-5-iodo-2(2H)-pyranones as precursors for synthesizing various organic compounds. This indicates that halogenated compounds like 6-Bromo-4-iodonicotinic acid could be important in organic synthesis, particularly in creating complex molecules (Biagetti et al., 2002).

  • Occurrence and Mammalian Cell Toxicity of Iodinated Disinfection Byproducts : Research on various iodo-acids in drinking water revealed their cytotoxic and genotoxic effects on mammalian cells. This highlights the importance of understanding the toxicological aspects of halogenated compounds like 6-Bromo-4-iodonicotinic acid (Richardson et al., 2008).

  • Synthesis of 2-Deoxy-2-halo-L-ascorbic Acids : This study involved the halogenation of 2-deoxy-L-ascorbic acid, which is similar to 6-Bromo-4-iodonicotinic acid in terms of having halogen elements. Such studies are important in the field of medicinal chemistry for the development of therapeutic agents (Ge & Kirk, 1997).

  • Comparative Developmental Toxicity of Aromatic Halogenated DBPs : The study evaluated the developmental toxicity of various brominated and iodinated disinfection byproducts, including compounds similar to 6-Bromo-4-iodonicotinic acid. This kind of research is crucial for environmental health and safety (Yang & Zhang, 2013).

Safety And Hazards

The safety information available indicates that 6-Bromo-4-iodonicotinic acid has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

6-bromo-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGAGPKWRKIOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-iodonicotinic acid

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 297 mL, 0.743 mol) was added over 1 h to a cooled (−25° C.) solution of 2,2,6,6,-tetramethylpiperidine (131 mL, 0.77 mol) in tetrahydrofuran (1 L). The mixture was left to stir for 16 h at −25° C. then cooled to −55° C. before addition of solid 6-bromonicotinic acid (50.0 g, 0.25 mmol). The mixture was allowed to warm to −20° C. and stirred for 2 h. The reaction mixture was cooled to −70° C. then poured onto a pre-cooled (−70° C.) solution of iodine (188.5 g, 0.74 mol) in tetrahydrofuran (500 mL). The mixture was then poured into the original reaction vessel and the contents allowed to warm to ambient temperature and stirred for 1 hour. The solvent was evaporated and the resultant residue dissolved in water (500 mL) and washed with dichloromethane (3×300 mL). The aqueous phase was separated and the pH adjusted to 2 by the addition of concentrated hydrochloric acid. Aqueous sodium metabisulfite solution (20% w/w, 30 mL) was added and the solid which deposited was collected by filtration. The resultant solid was washed with water (75 mL) and pentane (75 mL) and dried at 75° C. under vacuum to furnish the title compound as a tan solid (53.1 g, 65%). 1H NMR (DMSO-D6, 300 MHz) 8.62 (s, 1H); 8.35 (s, 1H). LCMS (Method B): RT=2.16 min, M+H+=328/330.
Quantity
297 mL
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
188.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
65%

Citations

For This Compound
1
Citations
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org

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